molecular formula C17H25NO4 B8547940 tert-butyl 6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

tert-butyl 6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

Cat. No.: B8547940
M. Wt: 307.4 g/mol
InChI Key: CRSHBCSIJWVDOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions .

Preparation Methods

The synthesis of tert-butyl 6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multiple steps. One common method includes the protection of the amine group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures. Industrial production methods may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

tert-butyl 6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-butyl 6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets. The BOC group protects the amine functionality, allowing selective reactions at other sites of the molecule. Upon deprotection, the free amine can interact with biological targets, potentially inhibiting enzymes or binding to receptors .

Comparison with Similar Compounds

Similar compounds to tert-butyl 6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate include other BOC-protected tetrahydroisoquinolines and related structures. These compounds share the common feature of having a BOC-protected amine group, which provides stability during synthetic transformations. the presence of different substituents on the aromatic ring or variations in the side chains can lead to differences in reactivity and biological activity .

Properties

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

tert-butyl 6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C17H25NO4/c1-11-13-10-15(21-6)14(20-5)9-12(13)7-8-18(11)16(19)22-17(2,3)4/h9-11H,7-8H2,1-6H3

InChI Key

CRSHBCSIJWVDOT-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1C(=O)OC(C)(C)C)OC)OC

Origin of Product

United States

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